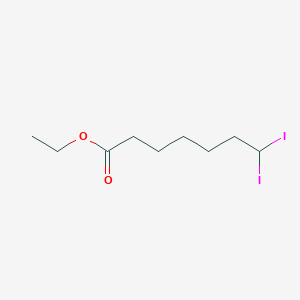
Ethyl 7,7-diiodoheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7,7-diiodoheptanoate is an organic compound with the molecular formula C9H16I2O2 It is an ester derived from heptanoic acid, where two iodine atoms are attached to the seventh carbon of the heptanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7,7-diiodoheptanoate typically involves the esterification of 7,7-diiodoheptanoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
7,7-diiodoheptanoic acid+ethanolH2SO4ethyl 7,7-diiodoheptanoate+water
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to optimize yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 7,7-diiodoheptanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form ethyl 7-iodoheptanoate or ethyl heptanoate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the ester group can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether is commonly used for reduction.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium can be used for oxidation.
Major Products Formed
Substitution: Ethyl 7-chloroheptanoate, ethyl 7-bromoheptanoate.
Reduction: Ethyl 7-iodoheptanoate, ethyl heptanoate.
Oxidation: 7,7-diiodoheptanoic acid, heptanoic acid derivatives.
Applications De Recherche Scientifique
Ethyl 7,7-diiodoheptanoate has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ethyl 7,7-diiodoheptanoate depends on its specific application. In chemical reactions, the iodine atoms serve as reactive sites for nucleophilic substitution or reduction. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 7-bromoheptanoate: Similar structure with a bromine atom instead of iodine.
Ethyl 7-chloroheptanoate: Similar structure with a chlorine atom instead of iodine.
Ethyl heptanoate: Lacks halogen atoms, simpler structure.
Uniqueness
Ethyl 7,7-diiodoheptanoate is unique due to the presence of two iodine atoms, which impart distinct chemical reactivity and potential applications. The iodine atoms increase the compound’s molecular weight and influence its physical and chemical properties, making it suitable for specific research and industrial purposes.
Propriétés
Numéro CAS |
823180-27-4 |
|---|---|
Formule moléculaire |
C9H16I2O2 |
Poids moléculaire |
410.03 g/mol |
Nom IUPAC |
ethyl 7,7-diiodoheptanoate |
InChI |
InChI=1S/C9H16I2O2/c1-2-13-9(12)7-5-3-4-6-8(10)11/h8H,2-7H2,1H3 |
Clé InChI |
HXTMDXLDMADONV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCCC(I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


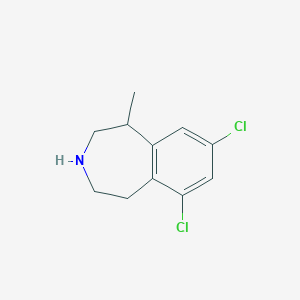
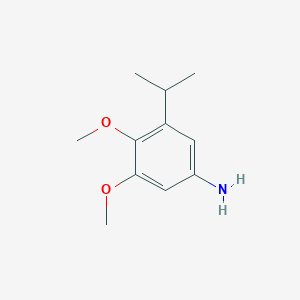

![3-[(4-Ethenylphenyl)methoxy]-5,6,7,8-tetrahydronaphthalen-2-amine](/img/structure/B14228306.png)
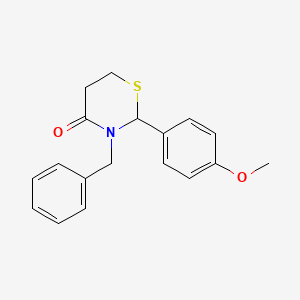

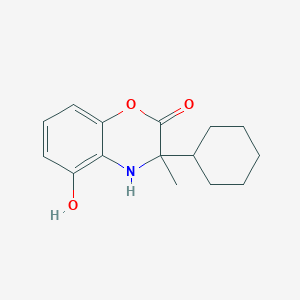

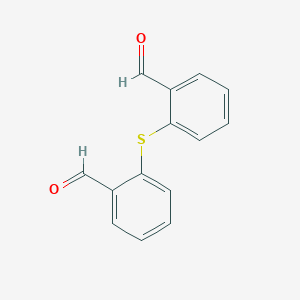
![2-Cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide](/img/structure/B14228338.png)
![[(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol](/img/structure/B14228344.png)
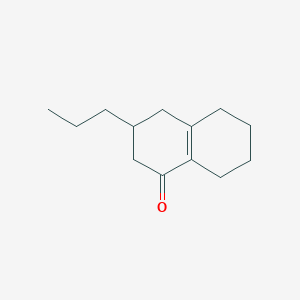
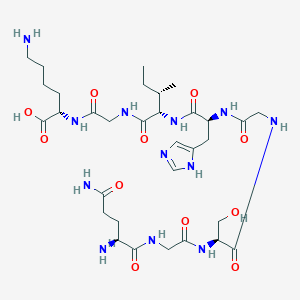
![Ethanethioic acid, S-[[4-(di-1H-pyrrol-2-ylmethyl)phenyl]methyl] ester](/img/structure/B14228376.png)
